molecular formula C10H20Cl2N2O B6220427 6-(morpholin-4-yl)-2-azaspiro[3.3]heptane dihydrochloride CAS No. 2763775-95-5

6-(morpholin-4-yl)-2-azaspiro[3.3]heptane dihydrochloride

Cat. No.: B6220427
CAS No.: 2763775-95-5
M. Wt: 255.2
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Description

6-(morpholin-4-yl)-2-azaspiro[3.3]heptane dihydrochloride is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features a morpholine ring fused to a spirocyclic azaspiroheptane core, making it an interesting subject for various chemical and pharmacological studies. The dihydrochloride form indicates the presence of two hydrochloride salts, enhancing its solubility in aqueous solutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(morpholin-4-yl)-2-azaspiro[3.3]heptane dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

  • Formation of the Spirocyclic Core: : The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a ketone or aldehyde. For instance, a reaction between 1,3-diaminopropane and cyclohexanone under acidic conditions can yield the spirocyclic intermediate.

  • Introduction of the Morpholine Ring: : The morpholine ring is introduced via nucleophilic substitution. The spirocyclic intermediate is reacted with morpholine in the presence of a base such as sodium hydride or potassium carbonate to form the desired product.

  • Formation of the Dihydrochloride Salt: : The final step involves converting the free base into its dihydrochloride salt by treating it with hydrochloric acid in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but optimized for large-scale synthesis. This includes:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield, batch reactors or continuous flow systems may be employed.

    Purification: Techniques such as recrystallization, distillation, or chromatography are used to purify the compound.

    Quality Control: Analytical methods like HPLC, NMR, and mass spectrometry are used to ensure the purity and identity of the compound.

Chemical Reactions Analysis

Types of Reactions

6-(morpholin-4-yl)-2-azaspiro[3.3]heptane dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce any carbonyl groups present in the structure.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride or potassium carbonate in DMF or DMSO.

Major Products

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Reduced amines or alcohols.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

6-(morpholin-4-yl)-2-azaspiro[3.3]heptane dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule, including its interactions with enzymes and receptors.

    Medicine: Explored for its pharmacological properties, such as potential use in treating neurological disorders due to its unique structure.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-(morpholin-4-yl)-2-azaspiro[3.3]heptane dihydrochloride depends on its specific application. In pharmacological contexts, it may interact with various molecular targets such as:

    Receptors: Binding to neurotransmitter receptors, potentially modulating their activity.

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Ion Channels: Modulating ion channel activity, affecting cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    6-(morpholin-4-yl)-2-oxa-6-azaspiro[3.3]heptane: Similar spirocyclic structure but with an oxygen atom in place of a carbon.

    6-(piperidin-4-yl)-2-azaspiro[3.3]heptane: Similar structure with a piperidine ring instead of a morpholine ring.

Uniqueness

6-(morpholin-4-yl)-2-azaspiro[3.3]heptane dihydrochloride is unique due to the presence of the morpholine ring, which imparts distinct chemical and pharmacological properties. This structural feature can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

2763775-95-5

Molecular Formula

C10H20Cl2N2O

Molecular Weight

255.2

Purity

95

Origin of Product

United States

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